This compound can be sourced from various chemical suppliers and is often utilized in research settings focused on organosilicon chemistry and materials science. It falls under the category of trifluoroalkyl silanes, which are recognized for their hydrophobic properties and ability to modify surfaces.
The synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane typically involves the reaction of trimethylsilane with ethyl trifluoroacetate in the presence of a suitable catalyst. The general synthetic route can be outlined as follows:
This method allows for the efficient formation of the desired silane compound with good yields.
The molecular structure of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane features a central silicon atom bonded to three methyl groups and one ethoxy-trifluoroethoxy group. The presence of fluorine atoms significantly influences the electronic properties of the molecule.
The molecular geometry around the silicon atom is tetrahedral due to sp³ hybridization.
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane can participate in various chemical reactions typical of silanes:
The mechanism of action for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane primarily involves its reactivity due to the silicon atom's electrophilic nature and the electron-withdrawing effect of the trifluoromethyl group.
The compound exhibits stability under normal laboratory conditions but can hydrolyze in the presence of moisture or strong acids/bases.
(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane finds applications across various scientific fields:
The synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane demands tailored silylation approaches due to the steric and electronic challenges posed by the trifluoroethoxy moiety. Recent innovations leverage unsymmetrical dialkoxydiarylsilane intermediates derived from tetraalkoxysilanes featuring dioxasilepane units. These seven-membered ring systems facilitate controlled stepwise arylation, allowing selective introduction of the ethoxy and trifluoroethoxy groups while minimizing symmetrical byproducts. The use of zinc iodide (ZnI₂) as a cyclization catalyst enables efficient ring closure of β-aminoester intermediates at ambient temperatures, achieving yields exceeding 85% in model systems [3].
A critical advancement involves chemoselective alcohol protection. Primary ethoxy groups are first silylated using hexamethyldisilazane (HMDS) under anhydrous conditions, followed by trifluoroethoxy group introduction via nucleophilic displacement of chlorotrimethylsilane. This sequential method capitalizes on the higher nucleophilicity of ethanol compared to trifluoroethanol (pKa difference: ~3 units), preventing undesired ether cleavage. Kinetic studies confirm the reaction follows second-order kinetics (k₂ = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 25°C), with tetra-n-butylammonium fluoride (TBAF) catalysis reducing activation energy by 32% [4] [8].
Table 1: Silylation Catalyst Performance Comparison
Catalyst | Temperature (°C) | Yield (%) | Selectivity (Ethoxy:Trifluoroethoxy) |
---|---|---|---|
None | 80 | 47 | 1:1.2 |
ZnI₂ | 25 | 86 | 1:18.5 |
TBAF | 60 | 78 | 1:14.3 |
Imidazole | 80 | 65 | 1:6.7 |
Incorporation of the trifluoromethyl group employs both electrophilic and nucleophilic fluorination strategies. Transition metal catalysis has emerged as particularly effective, with silver(I) catalysts enabling decarboxylative fluorination of malonate precursors. This method utilizes silver carbonate (Ag₂CO₃, 5 mol%) with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) in acetonitrile, converting carboxylic acids directly to trifluoromethyl groups at 40°C. The reaction proceeds via isolable acyl fluoride intermediates, with yields reaching 92% for aliphatic chains [8].
Radical fluorination represents a complementary approach. Photoinduced reactions using peroxydicarbonates and pyridine-hydrogen fluoride (Py·HF) generate trifluoromethyl radicals that couple with ethoxytrimethylsilane derivatives. Optimization studies reveal that ortho-substituted aryl silanes exhibit 24% higher yields than para-analogs due to reduced steric hindrance during radical recombination. Catalytic systems derived from aminodifluorosulfinium tetrafluoroborates demonstrate superior thermal stability compared to diethylaminosulfur trifluoride (DAST), minimizing elimination byproducts to <5% even at 70°C [6] [8].
Table 2: Fluorination Reagent Efficiency
Reagent | Temperature (°C) | Conversion (%) | Byproduct Formation (%) |
---|---|---|---|
DAST | 60 | 78 | 31 |
Deoxo-Fluor® | 40 | 95 | 8 |
Py·HF/Selectfluor® | 25 | 82 | 12 |
Aminodifluorosulfinium tetrafluoroborate | 70 | 89 | 4 |
The coupling of trimethylsilane with ethoxy-trifluoroethoxy segments follows two dominant pathways: direct condensation and stepwise assembly. Direct methods involve one-pot reactions of chlorotrimethylsilane with sodium ethoxide and sodium 2,2,2-trifluoroethoxide in tetrahydrofuran. While operationally simple, this approach suffers from statistical product distribution issues, yielding only 55–60% of the asymmetric target compound alongside 20–25% bis(ethoxy) and 15–20% bis(trifluoroethoxy) impurities [4].
Stepwise strategies significantly improve selectivity. As demonstrated in unsymmetrical dialkoxydiarylsilane synthesis, initial formation of ethoxytrimethylsilane (from ethanol and chlorotrimethylsilane) precedes trifluoroethylation. This sequence exploits the greater reactivity of the silicon-ethoxy bond toward trifluoroethanol (ΔG‡ = 68 kJ/mol vs. 75 kJ/mol for silicon-trifluoroethoxy bonds). When catalyzed by tin(II) octanoate (0.5 mol%), the stepwise method achieves 88% isolated yield with <3% symmetric contaminants. The kinetic preference arises from faster nucleophilic attack at silicon by trifluoroethanol (k = 1.8 × 10⁻³ M⁻¹·s⁻¹) versus ethanol (k = 6.7 × 10⁻⁴ M⁻¹·s⁻¹) due to enhanced leaving-group ability [3] [5].
Table 3: Coupling Reaction Efficiency Metrics
Method | Reaction Time (h) | Target Compound Yield (%) | Energy Consumption (kJ/mol) |
---|---|---|---|
Direct | 4 | 59 ± 3 | 142 |
Stepwise | 7 | 88 ± 2 | 98 |
Stepwise (cat.) | 5 | 91 ± 1 | 87 |
Solvent polarity critically influences reaction efficiency due to the disparate solubilities of reactants. Ethoxytrimethylsilane displays moderate solubility in nonpolar alkanes (e.g., 0.8 M in n-hexane at 25°C) but high solubility in ethereal solvents (e.g., 3.2 M in tetrahydrofuran). Trifluoroethanol, however, exhibits inverse behavior, with complete miscibility in water but limited solubility in hydrocarbons. Binary solvent systems comprising tetrahydrofuran:n-hexane (4:1 v/v) optimize phase compatibility, increasing yields by 27% versus pure tetrahydrofuran [4].
Temperature profiles reveal competing kinetic and thermodynamic regimes. At 25°C, the silylation proceeds with ΔH‡ = 52 kJ/mol and ΔS‡ = −110 J·mol⁻¹·K⁻¹, indicating an associative mechanism. Elevated temperatures (>60°C) accelerate initial silylation but promote competitive silane redistribution. Maximum yield (94%) occurs at 40°C, balancing reaction rate and byproduct suppression. Cryogenic conditions (−78°C) in 2-methyltetrahydrofuran enable electrophilic fluorination without silicon-oxygen bond cleavage, albeit with extended reaction times (24 h) [1] [5] [8].
Table 4: Solvent/Temperature Optimization Matrix
Solvent System | Temperature (°C) | Yield (%) | Impurity Profile |
---|---|---|---|
Tetrahydrofuran | 25 | 71 | 12% redistribution products |
Tetrahydrofuran:n-hexane (4:1) | 40 | 94 | 3% bis-adducts |
Dichloromethane | 30 | 68 | 18% chloride incorporation |
Acetonitrile | 50 | 49 | 29% nitrile adducts |
2-Methyltetrahydrofuran | −78 | 83 | 5% oligomers |
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